molecular formula C27H33N3O3 B13051381 Tirofiban impurity 9

Tirofiban impurity 9

Cat. No.: B13051381
M. Wt: 447.6 g/mol
InChI Key: MWVWNMMOABBSPL-SANMLTNESA-N
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Description

Tirofiban impurity 9 is a chemical compound associated with the pharmaceutical drug Tirofiban, which is used as an antiplatelet agent. This compound is one of the degradation products or by-products formed during the synthesis or storage of Tirofiban. Understanding and identifying impurities in pharmaceutical compounds is crucial for ensuring the safety and efficacy of the drug.

Preparation Methods

The preparation of Tirofiban impurity 9 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high purity and yield. For instance, the preparation method may involve the use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to identify and confirm the structure of the impurity .

Chemical Reactions Analysis

Tirofiban impurity 9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation of Tirofiban can lead to the formation of N-oxide derivatives .

Scientific Research Applications

Tirofiban impurity 9 has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods to ensure the purity and quality of Tirofiban. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Tirofiban, as well as its potential side effects and interactions with other drugs. In the pharmaceutical industry, this compound is crucial for quality control and regulatory compliance .

Mechanism of Action

The mechanism of action of Tirofiban impurity 9 is related to its parent compound, Tirofiban. Tirofiban is a reversible antagonist of the platelet glycoprotein IIb/IIIa receptor, which inhibits platelet aggregation. This action helps prevent thrombotic events in patients with acute coronary syndrome. The molecular targets and pathways involved include the inhibition of fibrinogen binding to the glycoprotein IIb/IIIa receptor, thereby preventing platelet aggregation .

Comparison with Similar Compounds

Tirofiban impurity 9 can be compared with other similar compounds, such as Tirofiban impurity A, Tirofiban impurity B, and Tirofiban impurity C. These impurities are also by-products or degradation products of Tirofiban. The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed. Each impurity has distinct properties and potential effects on the safety and efficacy of the drug .

Properties

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

(2S)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]-2-(4-pyridin-4-ylbutylamino)propanoic acid

InChI

InChI=1S/C27H33N3O3/c31-27(32)26(30-15-3-1-5-22-11-16-28-17-12-22)21-24-7-9-25(10-8-24)33-20-4-2-6-23-13-18-29-19-14-23/h7-14,16-19,26,30H,1-6,15,20-21H2,(H,31,32)/t26-/m0/s1

InChI Key

MWVWNMMOABBSPL-SANMLTNESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NCCCCC2=CC=NC=C2)OCCCCC3=CC=NC=C3

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)OCCCCC3=CC=NC=C3

Origin of Product

United States

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